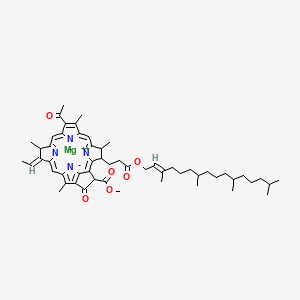

Bacteriochlorophyll B

Description

Structure

2D Structure

Properties

CAS No. |

53199-29-4 |

|---|---|

Molecular Formula |

C55H72MgN4O6 |

Molecular Weight |

909.5 g/mol |

IUPAC Name |

magnesium;methyl (11E)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H73N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h13,25,27-32,34-35,40,51H,14-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+,39-13+; |

InChI Key |

IOOQHEFLQLMYPZ-LPLYOENHSA-M |

SMILES |

CC=C1C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Isomeric SMILES |

C/C=C/1\C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Canonical SMILES |

CC=C1C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Synonyms |

bacteriochlorophyll b |

Origin of Product |

United States |

Molecular Biosynthesis and Genetic Regulation of Bacteriochlorophyll B

Enzymatic Pathways in Bacteriochlorophyll (B101401) B Synthesis

The biosynthesis of Bacteriochlorophyll B shares its initial steps with that of other chlorophylls (B1240455) and bacteriochlorophylls, starting from the common precursor, protoporphyrin IX. A series of enzymatic reactions leads to the formation of chlorophyllide a (Chlide a), a critical branch point in the pathway. researchgate.net From Chlide a, the synthesis of BChl b diverges, embarking on a unique enzymatic journey that culminates in its characteristic structure.

A pivotal and distinguishing step in BChl b synthesis is the reduction of the C7=C8 double bond of the chlorin (B1196114) ring to form a bacteriochlorin (B1244331) ring, a reaction catalyzed by the enzyme chlorophyllide a oxidoreductase (COR) . researchgate.netnih.gov This enzyme is a nitrogenase-like complex composed of three subunits encoded by the bchX, bchY, and bchZ genes. researchgate.netscispace.com

The COR enzyme found in BChl b-producing organisms like Blastochloris viridis (termed CORb) exhibits distinct substrate specificity and catalytic activity compared to its counterpart in BChl a-producing bacteria (CORa). nih.gov While CORa can reduce the 8-vinyl group of 8-vinyl-chlorophyllide a to an ethyl group, CORb from B. viridis specifically catalyzes the formation of the C8-ethylidene group from 8-vinyl-chlorophyllide a. nih.govwhiterose.ac.uk This reaction is the defining feature of the BChl b biosynthetic pathway.

Interestingly, the production of BChl b in a heterologous host organism like Rhodobacter sphaeroides (which normally produces BChl a) has been achieved by introducing the bchX, bchY, and bchZ genes from B. viridis. researchgate.netpnas.org However, this genetic modification alone is not sufficient. The successful synthesis of BChl b also necessitates the deletion of the host's native CORa and, crucially, the 8-vinyl reductase (encoded by the bciA gene). researchgate.netnih.gov This has led to the hypothesis that the formation of the ethylidene group may involve a non-enzymatic isomerization of a short-lived 8-vinyl bacteriochlorin intermediate, a process that is prevented in BChl a producers by the activity of 8-vinyl reductase. researchgate.net

The final steps in the pathway involve the esterification of the bacteriochlorophyllide b molecule with a long-chain alcohol, typically geranylgeraniol, catalyzed by bacteriochlorophyll synthase (BchG) , followed by the reduction of this tail by geranylgeranyl reductase (BchP) . gla.ac.uk

| Enzyme | Gene(s) | Function in this compound Biosynthesis |

| Chlorophyllide a oxidoreductase (CORb) | bchX, bchY, bchZ | Catalyzes the reduction of the C7=C8 double bond of 8-vinyl-chlorophyllide a and is responsible for the formation of the characteristic C8-ethylidene group. researchgate.netnih.govresearchgate.net |

| Bacteriochlorophyll synthase | bchG | Esterifies bacteriochlorophyllide b with a geranylgeranyl pyrophosphate tail. gla.ac.uk |

| Geranylgeranyl reductase | bchP | Reduces the geranylgeranyl tail to a phytyl tail. gla.ac.uk |

Genetic Loci and Operons Involved in this compound Biosynthesis

The genes encoding the enzymes for BChl b biosynthesis are typically clustered together in what is known as a photosynthesis gene cluster (PGC) on the bacterial chromosome. gla.ac.uknih.gov In Blastochloris viridis, this cluster contains the operons for BChl b synthesis, carotenoid synthesis, and the proteins that form the light-harvesting and reaction center complexes. nih.govacs.org

The key genes for the unique steps in BChl b synthesis, bchX, bchY, and bchZ, are located within this PGC and likely form an operon. acs.org The revised genome sequence of B. viridis confirms the presence of a bch gene cluster that includes bchPGFNBHLMIDCXYZ. nih.gov Notably, the gene for 8-vinyl reductase, bciA, which is present in many BChl a-producing purple bacteria, is absent from the genome of B. viridis. acs.org This genomic feature is consistent with the proposed mechanism for ethylidene group formation.

The organization of these genes into operons allows for their coordinated expression, ensuring that the components of the photosynthetic apparatus are synthesized in the correct stoichiometry.

Transcriptional and Post-Transcriptional Regulatory Mechanisms Affecting this compound Levels

The synthesis of BChl b is a metabolically expensive process and is therefore tightly regulated in response to environmental signals, primarily oxygen and light. This regulation occurs at both the transcriptional and post-transcriptional levels.

Oxygen-Dependent Regulation

In facultative phototrophs, the expression of photosynthesis genes, including those for BChl synthesis, is repressed by the presence of oxygen. dp.techasm.org The molecular mechanisms of this regulation have been extensively studied in BChl a-producing bacteria like Rhodobacter sphaeroides and are likely to be similar in BChl b producers.

In Rhodobacter species, oxygen tension is sensed by regulatory proteins, which in turn control the activity of transcription factors that bind to the promoter regions of photosynthesis genes. nih.gov For instance, the expression of bch genes is known to be oxygen-regulated at the transcriptional level. oup.com Studies have shown that the levels of mRNA for bch genes increase significantly when cells are shifted from aerobic to anaerobic conditions. oup.com This indicates that a primary level of control is the initiation of gene transcription.

Furthermore, there is evidence for post-transcriptional regulation by oxygen. Oxygen can affect the stability of certain mRNA transcripts and can also influence the assembly of pigment-protein complexes. nih.gov It has been proposed that oxygen may directly inactivate a factor necessary for BChl formation. dp.tech

Light Intensity Modulation

The amount of BChl b is also modulated by light intensity, allowing the organism to optimize its light-harvesting capacity. Current time information in Boulder, CO, US. Generally, at low light intensities, the synthesis of bacteriochlorophylls increases to maximize photon capture, while at high light intensities, the synthesis is reduced to prevent photodamage. mdpi.com

Research on Rhodobacter capsulatus suggests that the regulation of bacteriochlorophyll synthesis by light intensity may not primarily occur at the level of gene transcription. oup.comCurrent time information in Boulder, CO, US. Studies using gene fusions have indicated that the control is exerted independently of puc gene transcription or translation, which encodes for the light-harvesting complex proteins. Current time information in Boulder, CO, US. This has led to the suggestion that light regulation might operate at the level of the enzymatic activity of the bacteriochlorophyll biosynthetic enzymes themselves or through post-translational modifications. Current time information in Boulder, CO, US. One hypothesis is that the activity of key enzymes in the pathway could be directly or indirectly modulated by light, or that the stability and assembly of the light-harvesting complexes are influenced by light conditions. nih.govCurrent time information in Boulder, CO, US.

Structural Biology and Supramolecular Organization of Bacteriochlorophyll B Complexes

Architecture of Light-Harvesting Complexes Containing Bacteriochlorophyll (B101401) B (e.g., LH1)

The light-harvesting complex 1 (LH1) in BChl b-containing bacteria, such as Blastochloris viridis, forms a ring-like structure that encircles the photochemical reaction center (RC). researchgate.net This architectural arrangement is a hallmark of many purple photosynthetic bacteria and is crucial for efficient energy transfer.

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structures of the LH1-RC core complex from BChl b-containing organisms. In Halorhodospira halochloris, the LH1 complex exhibits an unusual tricyclic ring structure composed of 16 αβγ-polypeptides and one αβ-heterodimer surrounding the RC. researchgate.net This complex organization contributes to its absorption maximum at 1016 nm, the lowest energy wavelength absorption known among phototrophs. researchgate.net In contrast, the LH1 complexes in many BChl a-containing species form a single closed or open ring. researchgate.net

The fundamental building block of the LH1 complex is a heterodimer of two small hydrophobic polypeptides, designated α and β. Each αβ-heterodimer non-covalently binds two BChl b molecules and typically one carotenoid molecule. researchgate.netnih.gov These heterodimers oligomerize to form the characteristic ring structure of the LH1 complex. The number of αβ-subunits can vary, with some species having a fixed number while others show flexibility. researchgate.net For instance, the LH1 complex of Rhodopseudomonas palustris can have either 14 or 16 heterodimers. researchgate.net

The BChl b molecules within the LH1 complex are positioned with their bacteriochlorin (B1244331) rings oriented roughly perpendicular to the membrane plane. tandfonline.com This arrangement, coupled with the close proximity of the pigments, facilitates strong excitonic coupling, which is responsible for the significant red-shift in the absorption spectrum of the complex compared to monomeric BChl b in solution. tandfonline.comaip.org

The stability and precise positioning of the BChl b molecules within the LH1 complex are maintained through a network of specific interactions with the surrounding protein scaffold. The central magnesium atom of each BChl b molecule is typically coordinated by a conserved histidine residue located within the transmembrane α-helical domain of the α- or β-polypeptide. tandfonline.com This coordination is a primary anchoring point for the pigment.

In addition to the central ligation, hydrogen bonds play a crucial role in orienting the BChl b molecules and fine-tuning their electronic properties. These hydrogen bonds can form between the amino acid residues of the polypeptides and the functional groups on the periphery of the bacteriochlorin ring of BChl b, such as the acetyl and keto groups. nih.govacs.org The protein environment also provides a hydrophobic pocket that shields the pigments from the aqueous surroundings and helps to maintain their structural integrity. nih.govrcsb.org

In Halorhodospira halochloris, the LH1 complex contains a γ-polypeptide in addition to the α and β subunits. researchgate.net The presence of this third polypeptide contributes to the unique tricyclic structure of the LH1 ring in this organism. researchgate.net Furthermore, some purple bacteria have been found to contain novel transmembrane polypeptides, such as protein-Y and protein-Z in Rhodobacter sphaeroides, that associate with the RC-LH1 complex and influence its structure and dimerization. portlandpress.com These findings highlight the diversity of strategies employed by photosynthetic bacteria to optimize their light-harvesting and electron transport machinery.

Structural Organization of Reaction Centers Utilizing Bacteriochlorophyll B

The reaction center (RC) is the heart of the photosynthetic apparatus, where the captured light energy is converted into a stable charge separation across the membrane. washington.edu The RC of BChl b-containing bacteria, such as Blastochloris viridis, has a well-characterized structure, being one of the first membrane protein complexes to be crystallized and structurally determined at atomic resolution. rsc.orgnih.gov

The RC is composed of three main protein subunits: L, M, and H. The L and M subunits are transmembrane proteins that provide the scaffold for the photochemically active cofactors. nih.govrcsb.org The H subunit is located primarily on the cytoplasmic side of the membrane. wikipedia.org In Blc. viridis, there is also a c-type cytochrome subunit on the periplasmic side, which is involved in electron donation to the photo-oxidized special pair. rsc.orgportlandpress.com

The cofactors within the L and M subunits are arranged in two branches, A and B, which are related by an approximate twofold symmetry axis. nih.govrcsb.orgwashington.edu Each branch consists of two BChl b molecules and one bacteriopheophytin (B92524) b (BPh b) molecule. rsc.orgportlandpress.com Despite this near-symmetrical arrangement, electron transfer proceeds almost exclusively along the A branch. nih.gov

At the core of the RC, located near the periplasmic side of the membrane, is a "special pair" of BChl b molecules, designated P (or P960 in Blc. viridis, indicating its absorption maximum at 960 nm). wikipedia.orgportlandpress.com These two BChl b molecules are in close proximity, allowing for strong excitonic coupling. nih.gov This interaction is a key feature that lowers the energy of the excited state, making the special pair the ultimate sink for the energy captured by the antenna complexes and the primary electron donor in the photosynthetic process. washington.edu

The environment surrounding the special pair is highly hydrophobic, created by amino acid residues from the L and M subunits. nih.govrcsb.org This environment is crucial for the function of the special pair, influencing its redox potential and the kinetics of electron transfer. Specific protein-pigment interactions, including hydrogen bonds and van der Waals contacts, precisely orient the two BChl b molecules of the dimer and fine-tune their electronic properties. iupac.org

Flanking the special pair are two "accessory" monomeric BChl b molecules, one in each of the A and B branches. washington.eduportlandpress.com Following the accessory BChl b in each branch is a bacteriopheophytin b (BPh b) molecule. washington.eduportlandpress.com BPh b is a derivative of BChl b in which the central magnesium atom is replaced by two protons. usp.brwikipedia.org

The accessory BChl b on the active A branch (B_A) is thought to play a role in mediating the ultrafast electron transfer from the excited special pair (P*) to the bacteriopheophytin on the A branch (H_A). washington.edunih.gov The exact mechanism, whether it involves a two-step process with B_A as a real intermediate electron carrier or a superexchange mechanism where B_A facilitates electron tunneling, is still a subject of research. nih.gov The BPh b on the A branch acts as the initial stable electron acceptor in the charge separation process. washington.edunih.gov The arrangement of these cofactors creates a pathway for directed and highly efficient electron transfer across the membrane. nih.govwashington.edu

Inter-Complex Assembly and Membrane Integration

The photosynthetic apparatus in BChl b-containing bacteria is a highly organized supramolecular assembly within the cell membrane. The LH1 complexes and RCs are not randomly distributed but are thought to form specific, ordered arrays to ensure efficient light harvesting and electron transport. embopress.org

The LH1 ring is assembled around the RC, forming a core supercomplex. nih.gov This tight association is crucial for the rapid and efficient transfer of excitation energy from the BChl b molecules of the LH1 to the special pair of the RC. portlandpress.com The integration of these protein-pigment complexes into the membrane is facilitated by their hydrophobic transmembrane helices, which interact favorably with the lipid bilayer. nih.gov

Mechanisms of Excitation Energy Transfer and Primary Photochemistry Involving Bacteriochlorophyll B

Light Absorption and Initial Excitation Dynamics in Bacteriochlorophyll (B101401) B Chromophores

Bacteriochlorophyll b, both in solution and within the protein scaffold of the photosynthetic apparatus, exhibits distinct absorption bands in the near-infrared (NIR) and visible regions of the electromagnetic spectrum. researchgate.net The most prominent of these are the Soret band in the blue region (around 400-450 nm) and the Qy band in the NIR region. harvard.edu For BChl b-containing reaction centers, such as those from Blc. viridis, the Qy absorption maximum is significantly red-shifted, occurring at approximately 960 nm for the special pair (P960) and around 830 nm for the accessory BChl b molecules. researchgate.netpnas.org This red-shifted absorption is a hallmark of BChl b and enables these organisms to thrive in light-poor environments by absorbing wavelengths not utilized by other photosynthetic organisms. nih.govpnas.org

Upon absorption of a photon, the BChl b molecule is promoted to an electronically excited state. The initial excitation dynamics are incredibly rapid. Femtosecond spectroscopy studies on reaction centers from Blc. viridis have shown that excitation energy transfer between the various chromophores—bacteriopheophytins (H), accessory bacteriochlorophylls (B), and the special pair (P)—occurs in less than 100 femtoseconds (fs). nih.govnih.gov This ultrafast transfer leads to the formation of the excited state of the special pair, P*. This excited state is characterized by a broad absorption spectrum and exhibits stimulated emission. nih.govnih.gov A transient bleaching effect, relaxing in approximately 400 fs, has been specifically observed when exciting and probing the 830 nm absorption band of the accessory bacteriochlorophylls. nih.govnih.gov These initial dynamics ensure that the absorbed light energy is rapidly funneled to the special pair, the site of primary photochemistry.

Table 1: Absorption Maxima of Photosynthetic Pigments in Blastochloris viridis

| Pigment | Absorption Maximum (in vivo) |

|---|---|

| Special Pair (P960) | ~960 nm |

| Accessory BChl b | ~830 nm |

| Bacteriopheophytin (B92524) b | ~810 nm, ~545 nm |

| Carotenoids | ~425 nm, ~450 nm, ~480 nm |

Data compiled from various spectroscopic studies of Blc. viridis. oup.compnas.org

Intra-Complex Excitation Energy Transfer Pathways and Efficiencies

The high quantum efficiency of photosynthesis, approaching 100%, is largely due to the highly efficient transfer of excitation energy from antenna pigments to the reaction center. washington.edu This process involves multiple pathways and is governed by the spatial arrangement and electronic properties of the pigments within the protein complexes.

Carotenoids serve as accessory light-harvesting pigments, absorbing light in the blue-green region of the spectrum where bacteriochlorophylls have weaker absorption. pnas.org This captured energy is then transferred to BChl b. The mechanism of this energy transfer is complex and involves multiple excited states of the carotenoid. acs.org The primary pathways for energy transfer are from the carotenoid's S2 (1¹Bu+) and S1 (2¹Ag-) excited states to the Qx and Qy states of BChl b, respectively. aps.orgmdpi.com

Within the light-harvesting and reaction center complexes, BChl b molecules are arranged in close proximity, leading to strong electronic interactions known as excitonic coupling. nih.govchemrxiv.org This coupling causes the excited state to be delocalized over multiple pigment molecules, forming a collective excitation or "exciton." acs.org This delocalization is a key factor in the rapid and efficient migration of energy through the pigment network.

In the light-harvesting complexes, such as LH1 and LH2 (in BChl a-containing bacteria, which serves as a model), BChl molecules are organized into highly symmetrical ring-like structures. acs.orgaip.org The excitonic interactions within these rings lead to the formation of a band of exciton (B1674681) states. acs.org Energy migration within these aggregates is not a simple hopping process but rather a coherent wave-like motion of the exciton, which allows for extremely fast energy transfer, on the order of hundreds of femtoseconds. acs.orgacs.org The specific arrangement of the BChl b molecules, including their distance and orientation relative to one another, dictates the strength of the excitonic coupling and, consequently, the spectral properties and energy transfer dynamics of the aggregate. chemrxiv.orgchemrxiv.org This precise organization ensures that the excitation energy is efficiently funneled towards the reaction center. lanl.gov

Photochemical Charge Separation in this compound-Containing Reaction Centers

The culmination of light absorption and energy transfer is the primary photochemical event: charge separation. This process takes place within the reaction center, a specialized protein complex that converts the excitation energy into a stable separation of positive and negative charges across the photosynthetic membrane. portlandpress.comvirginia.edu

The reaction center of Blc. viridis contains a "special pair" of BChl b molecules, designated P960, which acts as the primary electron donor. virginia.edunih.gov Upon receiving the excitation energy, P960 enters an excited state (P960) and initiates a series of ultrafast electron transfer steps. The electron is ejected from P960 and transferred to a nearby bacteriopheophytin b (BPh b) molecule in about 2.8 picoseconds (ps). pnas.orgnih.govnih.gov This creates a charge-separated state, P960+BPh b-.

From the BPh b-, the electron is then transferred to a primary quinone acceptor (QA, a menaquinone in Blc. viridis) in approximately 200 ps. washington.edu A subsequent transfer to a secondary quinone (QB, a ubiquinone) completes the initial charge stabilization. iucr.org These electron transfer reactions occur with a quantum yield of nearly 100%. washington.edu The entire process creates a stable charge separation across the membrane, with the positively charged P960+ on the periplasmic side and the negatively charged quinone on the cytoplasmic side. virginia.edu

Table 2: Key Electron Transfer Steps and Timescales in the Blc. viridis Reaction Center

| Reaction | Time Constant |

|---|---|

| P960 → P960* | < 100 fs |

| P960* → P960+BPh b- | ~2.8 ps |

| BPh b- → QA- | ~200 ps |

Data obtained from femtosecond and picosecond spectroscopy experiments. pnas.orgnih.govnih.govwashington.edu

The reaction center contains two branches of pigments (L and M subunits) arranged with approximate C2 symmetry. washington.edupnas.org However, electron transfer proceeds almost exclusively along one of these branches (the L or A branch). pnas.orgresearchgate.net Situated between the special pair (P) and the bacteriopheophytin acceptor (H) is an accessory or "auxiliary" BChl b molecule (B). washington.edu

For a long time, the precise role of this auxiliary BChl b was debated. One hypothesis was that it acts as a real, albeit very short-lived, intermediary electron acceptor, forming a P+B- state before the electron moves to H. washington.edu However, femtosecond spectroscopic studies have found no direct evidence for a resolvable P+B- intermediate state. pnas.orgnih.govnih.gov The current understanding is that the auxiliary BChl b primarily functions through a "superexchange" mechanism. In this model, the auxiliary BChl b doesn't form a stable reduced state but instead quantum mechanically mixes with the P* and P+H- states, effectively lowering the energy barrier and facilitating the extremely rapid and efficient electron transfer from P* to H. washington.edu This role is crucial for ensuring the high quantum yield and unidirectionality of the primary charge separation event.

Advanced Methodologies for Investigating Bacteriochlorophyll B Systems

Spectroscopic Approaches for Unraveling Dynamics

Spectroscopy is a cornerstone for investigating the photophysical processes in BChl b complexes. By probing the interaction of these molecules with light across different timescales and polarizations, researchers can map the flow of energy and electrons with remarkable precision.

Femtosecond time-resolved spectroscopy provides a window into the earliest events of photosynthesis, occurring on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). These techniques use an ultrashort laser pulse (pump) to excite the sample, followed by a second pulse (probe) to monitor the changes in absorption or fluorescence as the system relaxes.

In studies of bacterial reaction centers (BRCs) containing bacteriochlorophylls, femtosecond broadband fluorescence spectroscopy has been employed to track the initial photo-induced energy transfer and charge separation dynamics. cas.cnaip.orgustc.edu.cn For instance, upon selective excitation of accessory bacteriochlorophylls (B), the energy is transferred to the special pair (P) with incredible speed. Time-resolved fluorescence measurements have identified distinct emission species corresponding to the excited states of B and P. cas.cnustc.edu.cn Experimental results have revealed energy transfer times of approximately 170 fs from B to P and a subsequent charge separation time of about 3.5 ps. cas.cnustc.edu.cn

Femtosecond transient absorption (TA) spectroscopy complements fluorescence measurements by monitoring the absorption changes of the molecules in their excited states. In BChl b systems, TA can track the formation of radical pair states, which are key intermediates in charge separation. uni-muenchen.de For example, the kinetics of primary electron transfer have been investigated in reaction centers where the native bacteriochlorophylls were chemically modified. nih.gov These studies show that even subtle changes to the BChl structure can significantly alter the rate of electron transfer, highlighting the fine-tuning of the native system. nih.gov

One notable finding from time-resolved fluorescence studies is the observation that the lifetime of the excited state of accessory bacteriochlorophyll (B101401) (B*) can be extended to around 400 fs, which is longer than the sub-200 fs lifetime that might be expected based on the rapid energy transfer to P. cas.cnustc.edu.cn This suggests a potential coupling between the electronic excited state of B and the vibrational states of P, which could play a role in accelerating the highly efficient energy transfer process. cas.cnustc.edu.cn

Table 1: Key Kinetic Parameters in Bacterial Reaction Centers from Time-Resolved Spectroscopy

| Process | Species Involved | Measured Timescale | Technique | Reference |

|---|---|---|---|---|

| Energy Transfer | H to B | < 100 fs | Femtosecond Broadband Fluorescence | cas.cn |

| Energy Transfer | B to P | ~170 fs | Femtosecond Broadband Fluorescence | cas.cnustc.edu.cn |

| Charge Separation | P to P⁺Hₐ⁻ | ~3.5 ps | Femtosecond Broadband Fluorescence | cas.cnustc.edu.cn |

H: Bacteriopheophytin (B92524), B: Accessory Bacteriochlorophyll, P: Special Pair

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the chiral arrangement of molecules and the electronic interactions (exciton coupling) between chromophores. In BChl b-containing pigment-protein complexes, CD provides critical information on the spatial organization of the pigments. nih.gov

The light-harvesting 1 (LH1) complexes from BChl b-containing bacteria, such as Blastochloris species, exhibit a characteristic near-infrared absorption maximum around 1010 nm. nih.gov The CD spectra of these complexes in the Qy transition region show purely positive signals, which contrasts with the conservative, S-shaped signals typical of many BChl a-containing LH1 complexes. nih.gov This difference in the CD signature may reflect variations in the electronic structure of BChl b compared to BChl a, as well as differences in how the pigments are organized within the protein scaffold. nih.gov

Modeling studies of LH1 complexes have shown that the low intensity and non-conservative nature of the CD signals are a result of the large, highly symmetric ring structure. nih.govacs.org The large diameter of the LH1 ring and small rotations of the BChl transition dipole moments lead to weak CD signals. nih.govacs.org The non-conservative shape is attributed to interactions between the BChl Qy transitions and higher energy transitions of the carotenoids also bound to the complex. nih.govacs.org

Furthermore, resonance Raman spectroscopy, often used in conjunction with CD, has revealed that the C3-acetyl group of BChl b in the LH1 complex is involved in unusually strong hydrogen bonds with the surrounding protein polypeptides. nih.gov A linear correlation has been found between the redshift of this specific Raman band and the redshift of the LH1 Qy absorption band, suggesting that these strong hydrogen bonds, along with π-π interactions with aromatic amino acid residues, are crucial factors contributing to the ultra-redshifted absorption of BChl b-containing complexes. nih.gov

Structural Determination Techniques

To fully understand how BChl b complexes function, it is essential to determine their three-dimensional structures at atomic or near-atomic resolution. Two primary techniques have been instrumental in this endeavor: cryo-electron microscopy and X-ray crystallography.

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, allowing for the determination of high-resolution structures of large, complex macromolecular assemblies that are often difficult to crystallize. In this technique, the sample is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation, and then imaged using an electron microscope.

A landmark achievement using this technique was the determination of the cryo-EM structure of the BChl b-based LH1-reaction centre (RC) complex from the purple bacterium Blastochloris viridis at 2.9 Å resolution. nih.govresearchgate.netdiamond.ac.uk This structure revealed a triple-ring LH1 complex composed of 17 α-polypeptides, 17 β-polypeptides, and 16 γ-polypeptides. nih.gov The tight packing of these subunits and the short distances between the magnesium atoms of neighboring BChl b pairs are key factors contributing to the significant redshift of the complex's absorption spectrum into the infrared region. nih.govdiamond.ac.uk The structure also identified a specific pore in the LH1 ring, created by a "missing" γ-polypeptide, which serves as a channel for quinone molecules to exit the RC after being reduced. nih.gov

Similarly, the cryo-EM structure of the RC-LH1 complex from Rhodospirillum rubrum, determined at 2.5 Å resolution, showed a closed circular array of 16 αβ-polypeptide subunits completely surrounding the RC. nih.gov This structure also revealed a preferential binding site for quinone on the inner face of the LH1 ring, suggesting a general mechanism for quinol export across the LH1 barrier in closed complexes. nih.gov

X-ray crystallography is a powerful technique for determining the atomic-level three-dimensional structure of molecules that can be formed into highly ordered crystals. A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate the positions of atoms within the molecule.

Historically, the X-ray crystal structure of the photosynthetic reaction center from Blastochloris viridis (formerly Rhodopseudomonas viridis) was the first membrane protein complex to be solved to atomic resolution, an achievement recognized with the Nobel Prize in Chemistry in 1988. nih.govresearchgate.net This seminal work provided the first detailed view of the arrangement of the BChl b pigments, bacteriopheophytins, quinones, and hemes within the protein scaffold, laying the foundation for understanding photosynthetic electron transfer. nih.gov

While cryo-EM has become the method of choice for very large, intact RC-LH1 supercomplexes, X-ray crystallography remains a vital tool. nih.govnih.gov It has been used to study numerous chlorophyll (B73375) and bacteriochlorophyll derivatives, providing precise information on bond lengths, angles, and the coordination state of the central magnesium atom. mdpi.com These detailed structures are invaluable for calibrating and validating the computational models used to interpret spectroscopic data.

Table 2: High-Resolution Structures of BChl b-Containing Complexes

| Complex | Organism | Technique | Resolution | Key Findings | Reference |

|---|---|---|---|---|---|

| LH1-RC | Blastochloris viridis | Cryo-EM | 2.9 Å | Triple-ring LH1, quinone exit pore, basis for ultra-redshift. | nih.gov |

| RC-LH1 | Rhodospirillum rubrum | Cryo-EM | 2.5 Å | Closed circular LH1, preferential quinone binding site. | nih.gov |

Computational and Theoretical Modeling

Computational and theoretical methods are indispensable for interpreting complex experimental data and providing a deeper understanding of the physical principles governing the function of BChl b systems. These models bridge the gap between static structure and dynamic function.

Quantum chemistry calculations, particularly those based on density functional theory (DFT), are used to study the electronic properties of BChl b itself. rsc.orgresearchgate.net By calculating the electronic absorption spectrum, researchers can assign the observed spectral bands (like the Qy, Qx, and Soret bands) to specific electronic transitions. rsc.orgresearchgate.net For example, DFT calculations using the B3LYP hybrid functional have shown good agreement with the experimental absorption spectrum of BChl b, successfully predicting the energies of the main absorption bands. rsc.orgresearchgate.netresearchgate.net These calculations also provide insights into transition dipole moment directions and rotational strengths, which are essential for interpreting CD spectra. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations are used to model the dynamic behavior of the entire pigment-protein complex in a realistic membrane and solvent environment. aip.org MD simulations provide trajectories of atomic motions over time, revealing how the protein environment fluctuates and influences the pigments.

By combining MD simulations with quantum chemistry calculations in a multiscale approach, it is possible to predict the spectral properties of the entire complex. aip.org This involves calculating the excitation energies of the individual pigments as they are influenced by the fluctuating protein environment and then calculating the excitonic couplings between pigments to obtain the spectrum of the whole assembly. aip.org Such theoretical approaches have successfully modeled the absorption and CD spectra of light-harvesting complexes, revealing, for instance, that the spectral broadening of different pigment pools can arise from different sources (e.g., interactions with the polar protein environment versus excitonic interactions). aip.org These computational explorations also allow for the in silico design of modified bacteriochlorophylls to evaluate how structural and chemical changes could tune their spectral properties for potential applications in artificial photosynthesis. acs.org

Density Functional Theory (DFT) for Electronic Structure and Transition Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of bacteriochlorophylls. researchgate.net DFT calculations, particularly when combined with time-dependent DFT (TD-DFT), offer a robust framework for understanding the electronic structure and transition properties that govern the light-absorbing characteristics of BChl b. rsc.orgrsc.org

Research has demonstrated that the choice of functional within DFT calculations is critical for obtaining accurate results. rsc.orgrsc.org Studies on BChl b ligated with an imidazole (B134444) have shown that hybrid functionals, such as the popular B3LYP, provide electronic absorption spectra that agree well with experimental data. researchgate.netrsc.org In contrast, pure density functionals have been found to produce spurious states with low oscillator strengths between the main Q and B bands. rsc.orgrsc.org

The table below presents a comparison of theoretically calculated excitation energies for key electronic bands of BChl b using the B3LYP functional, alongside their corresponding experimental values.

| Electronic Band | Calculated Excitation Energy (eV) at B3LYP Level researchgate.netrsc.org | Experimental Excitation Energy (eV) researchgate.netrsc.org | Difference (eV) |

|---|---|---|---|

| Qy | 1.80 | 1.56 | 0.24 |

| Qx | 2.11 | 2.09 | 0.02 |

| B band | 3.05 | 3.03 | 0.02 |

| 3.34 - 3.39 | 3.33 | 0.01 - 0.06 |

Molecular Dynamics (MD) Simulations of Pigment-Protein Interactions and Dynamics

Molecular Dynamics (MD) simulations are essential for studying the complex and dynamic interplay between BChl b and its surrounding protein environment. ntu.edu.sgfrontiersin.org These simulations model the motions and interactions of atoms over time, providing a view of how the protein structure influences the pigment's function and properties. alga.cz

MD simulations are frequently combined with hybrid quantum mechanics/molecular mechanics (QM/MM) methods to investigate environmental effects on the excitation energies of cofactors in photosynthetic reaction centers. ntu.edu.sgacs.org This approach treats the pigment (the quantum mechanical or QM region) with high-level theory, while the surrounding protein and solvent (the molecular mechanical or MM region) are handled with classical force fields. ntu.edu.sgfrontiersin.org Such QM/MM MD simulations have revealed that the pigment-environment coupling is crucial for determining excitation energy transfer pathways. ntu.edu.sg For example, in the reaction center of Thermochromatium tepidum, these methods have shown that the protein environment is essential for accurately determining the electronic structure of the bacteriochlorophylls. acs.org

Furthermore, MD simulations have been instrumental in revealing the conformational dynamics of bacteriochlorophylls themselves within large assemblies. acs.orgnih.govacs.org Contrary to a static view, studies have shown that BChl macrocycles experience significant librational motion. acs.orgnih.gov For instance, simulations and experimental validation through solid-state NMR on chlorosomes from Chlorobaculum tepidum mutants revealed that the BChl macrocycle undergoes rotational motion, a finding that is critical for understanding exciton (B1674681) transfer. acs.orgnih.govacs.org These dynamic fluctuations, captured by MD simulations, are critical for building accurate models of spectral properties and energy transfer. alga.cz

The table below summarizes key findings from MD simulations on systems containing bacteriochlorophylls.

| System Studied | Methodology | Key Findings | Reference |

|---|---|---|---|

| Reaction Center of Thermochromatium tepidum | QM/MM MD | The protein environment is essential for determining the electronic structure and excitation energies of the BChl cofactors. | acs.org |

| Light-Harvesting Complex 2 (LH2) | MD and QM/MM | Spectral properties are tuned by site energies and exciton couplings, which depend on the structural fluctuations of the bacteriochlorophylls. | alga.cz |

| Chlorosomes from Chlorobaculum tepidum | MD and Solid-State NMR | The BChl macrocycle exhibits significant librational motion (rotation), which is crucial for exciton transfer. | acs.orgnih.govacs.org |

| Fenna-Matthews-Olson (FMO) Complex | MD and Quantum Chemistry | Provided a time-dependent Hamiltonian describing the singly excited BChl subsystem as influenced by the realistic, fluctuating protein environment. | uiuc.edu |

Exciton Hamiltonians and Quantum Chemical Approaches for Energy Transfer Calculations

Understanding the highly efficient process of excitation energy transfer (EET) in photosynthetic systems containing BChl b requires the use of exciton Hamiltonians and advanced quantum chemical methods. nsf.gov An exciton Hamiltonian provides a theoretical framework for describing the collective excited states (excitons) that are delocalized over multiple chromophores. The key parameters in this model are the site energies of the individual pigments and the electronic couplings between them. lanl.gov

Quantum chemical approaches are employed to calculate these crucial parameters. aip.orgresearchgate.netrsc.org For instance, the collective electronic oscillator (CEO) approach has been used to compute an effective Frenkel-exciton Hamiltonian for the LH2 photosynthetic complex, allowing for the calculation of absorption spectra and inter-chromophore electronic couplings. lanl.gov Ab initio quantum chemical methods have also been developed to efficiently calculate the electron transfer matrix elements (electronic couplings) between two bacteriochlorophyll molecules at various orientations. aip.org

These calculations reveal that energy transfer dynamics are profoundly influenced by the protein environment, which causes fluctuations in both site energies and couplings. nsf.gov Therefore, modern approaches often combine quantum chemistry with MD simulations to account for this dynamic disorder. alga.czuiuc.edu The resulting time-dependent Hamiltonians can then be used to simulate energy transfer dynamics, providing insights into phenomena such as the quantum coherent and incoherent hopping of energy. nsf.gov The interplay between electronic states and specific vibrational modes of the bacteriochlorophylls, known as vibronic coupling, has also been identified as a key factor in steering energy transfer pathways, a detail that can be explored with these advanced computational models. pnas.org

The table below outlines different quantum chemical approaches and their applications in calculating energy transfer parameters for bacteriochlorophyll systems.

| Methodology | Application | Key Insights | Reference |

|---|---|---|---|

| Collective Electronic Oscillator (CEO) | Calculation of effective Frenkel-exciton Hamiltonian for the LH2 complex. | Computed inter-chromophore electronic couplings and Förster energy-transfer rates in agreement with experiments. | lanl.gov |

| Ab initio Quantum Chemistry (Hartree-Fock level) | Calculation of electron transfer matrix elements between BChl molecules. | Enabled efficient calculation of electronic couplings for various intermolecular geometries. | aip.org |

| Quantum-Classical Path Integral (QCPI) | Simulation of exciton-vibration dynamics in a BChl dimer. | Revealed persistent, underdamped oscillations of electronic energy between pigments, including all coupled vibrational modes. | nsf.gov |

| Redfield Model with MD | Analysis of vibronic coupling in the FMO complex. | Showed that the protein tunes resonant coupling with a BChl-a vibrational mode to control energy transfer. | pnas.org |

| QM/MM with MD and Lineshape Simulations | Elucidation of spectral properties in different LH2 complexes. | Demonstrated that spectral tuning arises from structural fluctuations affecting site energies and exciton couplings. | alga.cz |

Ecological and Evolutionary Adaptations Driven by Bacteriochlorophyll B

Niche Differentiation and Survival Strategies in Low-Light Environments

The primary adaptive advantage conferred by Bacteriochlorophyll (B101401) b is the ability to perform photosynthesis using far-red and near-infrared light. This capacity is crucial for survival in low-light environments where shorter wavelengths have been filtered out by overlying water columns or other photosynthetic organisms. nih.govquora.com

Organisms containing BChl b, such as Blastochloris viridis, possess a key structural difference in their pigment—an ethylidene group at the C8 position instead of the ethyl group found in Bacteriochlorophyll a (BChl a). nih.gov This modification shifts the primary Qy absorption band of the unbound pigment significantly to the red, from around 770 nm in BChl a to approximately 795 nm in BChl b. nih.gov When bound in the protein scaffolding of the photosynthetic reaction center and light-harvesting complexes, this shift is even more pronounced, with absorption maxima extending to 1023 nm. nih.gov

This red-shifted absorption spectrum is a powerful driver of niche differentiation . uva.nl In aquatic environments, water and the pigments of organisms like cyanobacteria and algae in the upper layers absorb most of the visible light. nih.govcas.cz BChl b-containing bacteria can thrive in the deeper, anoxic zones of lakes and sediments by utilizing the residual, longer-wavelength photons that are not used by other phototrophs. nih.govencyclopedia.pubhawaii.edu This allows for the establishment of distinct layers of phototrophic communities, each adapted to a specific spectral window, a phenomenon that helps explain the coexistence of diverse photosynthetic species. uva.nlhawaii.edu

The adaptation to low-light conditions is a hallmark of anoxygenic phototrophs, particularly Green Sulfur Bacteria (GSB), which are known to survive at extremely low irradiances. encyclopedia.pubfrontiersin.orguni-muenchen.de Studies on microbial mats in deep, flooded sinkholes have revealed communities dominated by anoxygenic phototrophs thriving at light levels as low as 0.021 to 0.084 µmol photons m⁻² s⁻¹. frontiersin.orgnih.govnih.gov These bacteria utilize pigments like bacteriochlorophylls c, d, and e, which are also adapted for low-light harvesting. uni-muenchen.dedummies.com The principle remains the same: the evolution of pigments with unique absorption spectra allows colonization of environments that are otherwise energetically inaccessible. BChl b represents an extreme adaptation in this regard, pushing the boundary of photosynthetic light absorption further into the infrared spectrum.

Table 1: Comparison of Absorption Maxima for Photosynthetic Pigments This interactive table summarizes the approximate Qy absorption maxima for various chlorophylls (B1240455) and bacteriochlorophylls in their unbound state (in solvent) and when integrated into their native protein complexes, illustrating the spectral niches they occupy.

| Pigment | Chemical Formula | Key Structural Feature | Unbound Qy Absorbance Max (nm) | In Vivo Absorbance Max (nm) | Typical Organisms |

| Chlorophyll (B73375) a | C₅₅H₇₂O₅N₄Mg | Methyl group at C7 | ~665 | ~680 | Cyanobacteria, Algae, Plants quora.comdummies.com |

| Chlorophyll b | C₅₅H₇₀O₆N₄Mg | Formyl group at C7 | ~645 | ~650 | Plants, Green Algae quora.comdummies.com |

| Bacteriochlorophyll a | C₅₅H₇₄O₆N₄Mg | Ethyl group at C8 | ~770 | 800-900 | Purple Bacteria, Gemmatimonadetes nih.govdummies.com |

| Bacteriochlorophyll b | C₅₅H₇₂O₆N₄Mg | Ethylidene group at C8 | ~795 | ~1020 | Some Purple Bacteria (Blastochloris) nih.govdummies.com |

| Bacteriochlorophyll e | C₅₅H₇₂O₆N₄Mg | Formyl group at C7, Ethyl group at C8 | ~650 | ~720 | Brown-colored Green Sulfur Bacteria uni-muenchen.dedummies.com |

Horizontal Gene Transfer (HGT) and Dissemination of this compound Biosynthesis Genes

The evolutionary history of photosynthesis is not a simple linear progression but a complex tapestry woven with numerous instances of Horizontal Gene Transfer (HGT). plos.orgfrontiersin.org The genes responsible for the biosynthesis of bacteriochlorophylls, including BChl b, are no exception. The entire photosynthetic apparatus, from reaction centers to pigment synthesis pathways, appears to be modular, allowing for components to be exchanged between different bacterial lineages. plos.orgplos.org

The biosynthesis of BChl b shares its early steps with BChl a, diverging at key points. The genetic instructions for these pathways are often found in clusters, known as photosynthesis gene clusters (PGCs). nih.govnih.govasm.org For example, in bacteria like Rhodobacter capsulatus and Rhodobacter sphaeroides, a large ~45 kb gene cluster contains most of the genes required for BChl a synthesis and the formation of the photosystem. nih.govnih.govasm.org The clustered nature of these genes facilitates their transfer as a single functional unit.

Phylogenetic analyses consistently show that the evolutionary history of phototrophy genes is incongruent with the organismal phylogeny based on conserved markers like 16S rRNA. plos.orgfrontiersin.orgnih.gov This strongly suggests that HGT, rather than vertical descent alone, is the defining mechanism for the distribution of phototrophy in many bacterial phyla. frontiersin.org For instance, phototrophy is believed to have been acquired by the Gemmatimonadetes phylum via HGT from a purple bacterium. pnas.orgresearchgate.net Similarly, different lineages within the Chloroflexi phylum appear to have acquired photosynthesis independently through HGT. frontiersin.org

The dissemination of BChl b biosynthesis specifically involves the transfer of genes that modify the BChl a pathway. A critical enzyme complex is the chlorophyllide oxidoreductase (COR), encoded by the bchX, bchY, and bchZ genes, which is responsible for the reduction of the C7=C8 double bond, a step exclusive to bacteriochlorophyll synthesis. nih.govnih.gov The enzyme from BChl b-producing organisms like Blastochloris viridis uniquely facilitates the formation of the C8-ethylidene group when acting on a vinyl-containing substrate. nih.gov The transfer of this specific enzymatic capability is essential for a bacterium to switch from producing BChl a to BChl b.

A clear example of HGT driving ecological adaptation is seen in a bloom of Green Sulfur Bacteria in Lake Banyoles, Spain. nih.gov A brown-pigmented, uncultured GSB was found to have acquired an 18-kbp gene cluster via HGT that enabled it to synthesize BChl e and specific carotenoids. This acquisition gave it a distinct advantage in the dimly lit waters, allowing it to outcompete its green-pigmented relatives that produced BChl c. nih.gov This case provides a direct link between HGT, the acquisition of a new pigment biosynthesis pathway, and ecological success in a low-light niche, a model that is directly applicable to the dissemination of BChl b genes.

Table 2: Key Gene Clusters in Bacteriochlorophyll Biosynthesis This interactive table lists some of the core genes and gene clusters involved in the synthesis of bacteriochlorophylls, which are often transferred horizontally as functional modules.

| Gene(s) | Enzyme/Complex | Function in Biosynthesis | Relevance to HGT |

| bchI, bchD, bchH | Magnesium Chelatase | Inserts Mg²⁺ into protoporphyrin IX, the first committed step. researchgate.net | A fundamental module for all (bacterio)chlorophyll synthesis. plos.orgnih.gov |

| bchX, bchY, bchZ | Chlorophyllide a Reductase (COR) | Reduces the C7=C8 bond of chlorophyllide a to form bacteriochlorophyllide a. plos.orgnih.gov | A key complex distinguishing bacteriochlorophyll from chlorophyll synthesis; its specific version is crucial for BChl b formation. nih.govplos.org |

| bchL, bchN, bchB | Dark-Operative Protochlorophyllide (B1199321) Reductase (DPOR) | Reduces protochlorophyllide to chlorophyllide in an oxygen-sensitive, light-independent manner. nih.govresearchgate.net | Homologous to nitrogenase; shows a complex evolutionary history with evidence of HGT. plos.orgresearchgate.net |

| bchG | Bacteriochlorophyll Synthetase | Esterifies bacteriochlorophyllide with an alcohol (e.g., geranylgeranyl pyrophosphate). asm.org | The final step in forming the complete bacteriochlorophyll molecule. asm.org |

| bchF | 3-vinyl-bacteriochlorophyllide hydratase | Hydrates the C3-vinyl group. plos.org | Its phylogeny suggests a single origin for BChl a synthesis before the radiation of major phototrophic phyla. plos.org |

Comparative Evolutionary Trajectories of this compound and Other Photosynthetic Pigments

The evolution of photosynthetic pigments is a story of increasing chemical complexity and adaptation to new ecological pressures. The "Granick hypothesis" posits that the biosynthetic pathway of pigments recapitulates their evolutionary sequence, with simpler molecules appearing first. nih.gov While the exact timeline is debated, it is generally thought that anoxygenic photosynthesis using bacteriochlorophylls preceded the oxygenic photosynthesis of cyanobacteria, which uses the structurally simpler Chlorophyll a (Chl a). oup.com

However, some phylogenetic evidence from the biosynthesis genes themselves suggests a more complex history, with some researchers proposing a later origin for bacteriochlorophylls as a specific adaptation to the ecological competition that arose after the Great Oxidation Event. plos.orgplos.org In this view, the rise of oxygen-producing cyanobacteria, which use high-energy visible light, would have created new, low-light, anoxic niches, driving the evolution of pigments like BChl a and BChl b that could exploit lower-energy light. plos.org

This compound vs. Bacteriochlorophyll a: The evolutionary path to BChl b is a direct modification of the BChl a pathway. The key difference is the formation of the C8-ethylidene group in BChl b versus the C8-ethyl group in BChl a. nih.gov Research has shown that this is not necessarily due to a novel enzyme but can arise from the specific properties of the Chlorophyllide Oxidoreductase (COR) from a BChl b-producing organism acting in the absence of a conventional C8-vinyl reductase. nih.gov This suggests that the evolution of BChl b from a BChl a-producing ancestor could have occurred through the transfer and integration of a specific bchXYZ gene cluster and the loss or modification of another enzyme, highlighting a modular evolutionary process.

Bacteriochlorophylls vs. Chlorophylls: The primary evolutionary divergence between bacteriochlorophylls and chlorophylls lies in the reduction state of the porphyrin ring. Bacteriochlorophylls have two reduced pyrrole (B145914) rings (B and D), whereas chlorophylls have only one (ring D). dummies.com This structural difference is responsible for the major shift in absorption from the red region of the visible spectrum (for Chl a) to the near-infrared (for BChl a/b). nih.govcas.cz This divergence was a pivotal event in the history of life, allowing bacteria to photosynthesize without competing directly with cyanobacteria for light. The enzymes responsible for the second ring reduction (the BchXYZ complex) are unique to bacteriochlorophyll-producing organisms and have a distinct evolutionary history, showing clear signs of HGT. plos.orgplos.org

Biotechnological and Bioengineering Prospects of Bacteriochlorophyll B Systems

Design and Engineering of Enhanced Light-Harvesting Architectures

The primary goal in designing light-harvesting architectures is to capture the maximum number of photons across a broad spectral range and efficiently funnel the excitation energy to a reaction center. scispace.com The unique NIR absorption of BChl b offers a compelling avenue to extend the spectral range of both natural and artificial systems. nih.gov

Genetic and Pathway Engineering: A significant breakthrough in this area is the engineered biosynthesis of BChl b in organisms that naturally produce BChl a, such as Rhodobacter (Rba.) sphaeroides. nih.govnih.gov Researchers have successfully replaced the native chlorophyllide oxidoreductase-encoding genes of Rba. sphaeroides with those from Blc. viridis, enabling a switch from BChl a to BChl b biosynthesis. nih.gov This proof-of-principle demonstrates the feasibility of integrating BChl b biosynthetic modules into heterotrophic platforms like E. coli, opening avenues for producing custom pigment-protein complexes. nih.govacs.org Such engineered organisms could create photosystems that harvest a wider range of wavelengths by combining BChl a-containing peripheral antennae (LH2) with lower-energy, BChl b-containing core antennae (LH1) and reaction centers (RCs). nih.gov

Furthermore, scientists have reconstituted BChl b into the B800 binding site of the LH2 protein from Rhodoblastus acidophilus, which normally binds BChl a. acs.org This substitution resulted in a red-shifted absorption band and provided insights into the mechanisms of excitation energy transfer (EET), showing that the EET rate to the B850 BChl a ring was similar to that of the native complex, highlighting the robustness of the energy transfer pathway. acs.orgresearchgate.net These reconstitution studies are crucial for understanding pigment-protein interactions and for designing novel biohybrid light-harvesting complexes with tailored spectral properties. rsc.orgresearchgate.net

The table below summarizes key absorption properties of native and engineered bacteriochlorophyll (B101401) systems, illustrating the spectral extension achieved with BChl b.

| System | Primary Pigment(s) | Qy Absorption Maximum (nm) | Key Engineering Strategy | Reference(s) |

| Rba. sphaeroides RC-LH1 Complex | BChl a | ~875 | Native system, serves as a benchmark. | researchgate.net |

| Blc. viridis RC-LH1 Complex | BChl b | ~1010 - 1023 | Native BChl b system, absorbs far-red light. | nih.govresearchgate.netnih.gov |

| Unbound BChl a (in methanol) | BChl a | ~770 | Reference for unbound pigment. | nih.gov |

| Unbound BChl b (in methanol) | BChl b | ~795 | Demonstrates the intrinsic red-shift of BChl b compared to BChl a. | nih.gov |

| Engineered Rba. sphaeroides (BChl b biosynthesis) | BChl b | >900 | Replacement of native genes with those from Blc. viridis to produce BChl b. | nih.gov |

| Reconstituted LH2 from Rhodoblastus acidophilus (B800 site) | BChl b (donor) | 831 | Substitution of the native B800 BChl a with BChl b to study and manipulate energy transfer. | acs.org |

Integration into Artificial Photosynthetic Constructs

Artificial photosynthesis aims to replicate the primary processes of natural photosynthesis—light capture, charge separation, and electron transfer—to produce chemical fuels or valuable compounds. researchgate.net BChl b and its synthetic analogs are pivotal in the development of these constructs due to their stability and NIR absorption. mdpi.comuj.edu.pl

Mimicking Natural Photosystems: Researchers are designing artificial systems that mimic the structure and function of natural photosynthetic units (PSUs). acs.org The reaction center from BChl b-containing bacteria like Blc. viridis serves as a key model for these efforts. nih.govacs.org The goal is to create artificial reaction centers by pairing electron donors, inspired by the BChl "special pair," with tailored electron acceptors. acs.orgstanford.edu Synthetic bacteriochlorins, which are stable analogs of natural BChls, are often used in these constructs. uj.edu.pl These molecules can be functionalized for attachment to scaffolds or for self-assembly, mimicking the way pigments are organized in natural systems. rsc.orgrsc.org

Self-Assembling Systems: Inspiration is also drawn from the self-assembling properties of pigments in natural systems like the chlorosomes of green bacteria. rsc.org De novo synthesis of macrocycles that share the hydrocarbon skeleton of chlorosomal bacteriochlorophylls allows for the creation of pigments that can self-assemble in solution. rsc.org These artificial systems can mimic the light-harvesting function of natural chlorosomes and are relevant for creating organized antenna systems that funnel energy efficiently. rsc.org By creating bio-inspired building blocks, such as nanorings composed of J-aggregates of bacteriochlorophyll-like molecules, it is possible to fabricate materials with tunable optical properties that mimic the nanoscale architecture of natural light-harvesting complexes. nih.govresearchgate.net

The following table compares the components and mechanisms of natural and artificial photosynthetic systems incorporating BChl b principles.

| Feature | Natural Photosynthetic Systems (e.g., Blc. viridis) | Artificial Photosynthetic Constructs | Reference(s) |

| Light Harvester | LH1 protein-pigment complex containing BChl b and carotenoids. nih.gov | Synthetic bacteriochlorins, self-assembling macrocycles, or biohybrid pigment-protein chimeras. uj.edu.plrsc.orgresearchgate.net | nih.govuj.edu.plrsc.orgresearchgate.net |

| Primary Electron Donor | A "special pair" dimer of BChl b molecules within the reaction center. fao.org | Covalently linked bis-porphyrins or synthetic bacteriochlorin (B1244331) dimers designed to mimic the special pair. acs.org | acs.orgfao.org |

| Electron Acceptors | A series of cofactors including bacteriopheophytin (B92524) and quinones. fao.org | Fullerenes, quinones, or other electron-deficient moieties covalently attached to the donor unit. acs.org | acs.orgfao.org |

| Energy Transfer | Ultrafast (picosecond scale) excitation energy transfer from antenna to reaction center. biorxiv.orgpnas.org | Efficient energy transfer is a key design goal, achieved through controlled spatial organization and spectral overlap. rsc.orgmdpi.com | rsc.orgmdpi.combiorxiv.orgpnas.org |

| Assembly Mechanism | Protein-directed self-assembly of pigments within a lipid membrane. rsc.org | Covalent synthesis, programmed self-assembly via non-covalent interactions, or attachment to scaffolds. rsc.orgrsc.org | rsc.orgrsc.org |

Applications in Bio-inspired Optoelectronics and Solar Energy Conversion

The conversion of solar energy into electricity or fuels is a cornerstone of renewable energy research. mdpi.com BChl b and its derivatives offer a bio-inspired route to developing next-generation solar cells and optoelectronic devices, primarily by harnessing NIR light. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): One of the most promising applications is the use of BChl derivatives as sensitizers in DSSCs. mdpi.com In a DSSC, a dye absorbs light and injects an electron into a semiconductor material (like TiO₂), generating a current. mdpi.comacs.org Because BChl b and its analogs absorb strongly in the NIR, they can extend the light-harvesting range of DSSCs beyond that of typical organic dyes. mdpi.com Applying bacteriochlorophyllides (the esterifying alcohol-free form of BChls) in DSSCs has been shown to increase the conversion efficiency of light energy by utilizing this previously inaccessible part of the spectrum. mdpi.com

Bio-hybrid Optoelectronic Devices: Beyond solar cells, BChl b systems are being integrated into novel optoelectronic devices. Researchers have successfully deposited photosynthetic reaction centers from purple bacteria onto graphene carriers. cas.cz These bio-hybrid composites exhibit photochemical activity and can modulate the electrical current in the graphene matrix in response to light, demonstrating their potential for use in low-power optoelectronics like phototransistors. cas.cz The ability of BChl b-containing complexes to undergo photoelectric charge separation makes them natural molecular elements for such applications. fao.org

Bio-inspired Materials: The principles of light harvesting in BChl b systems are inspiring the creation of new classes of organic materials. nih.govresearchgate.net By embedding densely packed J-aggregates of bacteriochlorophyll-like molecules into a polymer matrix, scientists can create materials with tunable polaritonic properties from the visible to the infrared. nih.govresearchgate.net These bio-inspired metamaterials can act as nanoscale resonators, confining light and concentrating electric fields, which opens the door for new applications in photonics and advanced optical devices. nih.gov

This table highlights the performance and potential of BChl b in various solar energy conversion applications.

| Application Type | System Description | Key Performance Metric / Finding | Potential Advantage | Reference(s) |

| Dye-Sensitized Solar Cell | TiO₂ nanotubes sensitized with bacteriochlorophyll-c (a related bacteriochlorin). | Photocurrent conversion efficiency of 0.1% in the 600–800 nm range; stable photocurrents. | Cost-effective, naturally derived sensitizer (B1316253) that extends absorption to the NIR. | acs.org |

| Bio-hybrid Phototransistor | Photosynthetic reaction centers deposited on a graphene/SiO₂/Si substrate. | Light-induced changes in the drain-source current vs. gate voltage were demonstrated. | Low-power, light-sensitive electronic components. | cas.cz |

| Artificial Photosynthesis | Biohybrid chimeras combining plant light-harvesting complexes with bacterial reaction centers. | Demonstrated polychromatic solar energy harvesting not present in natural systems. | Broader spectral utilization for solar fuel synthesis. | researchgate.net |

| Bio-inspired Metamaterial | Nanorings of J-aggregates inspired by light-harvesting complexes. | Capable of acting as resonators with subwavelength confinement of light. | All-organic, tunable building blocks for advanced photonic devices. | nih.govresearchgate.net |

Future Research Directions and Emerging Paradigms in Bacteriochlorophyll B Research

Elucidating Unresolved Mechanisms in Energy Transduction

The efficient capture and transfer of light energy in BChl b-containing photosynthetic organisms are fundamental processes that are not yet fully understood. Future research is poised to unravel the remaining mysteries surrounding the intricate mechanisms of energy transduction and photoprotection.

A key area of investigation is the precise role of the protein scaffold in modulating the photophysical properties of BChl b. The protein environment is known to influence the site energy of the pigment molecules and their interactions, but the specific structural factors that cause the significant red-shift of the Qy absorption band of BChl b in its native state are still under investigation. nih.govacs.org Understanding how pigment-protein and pigment-pigment interactions are orchestrated to optimize energy flow is a critical unresolved question. For instance, how a nearly flat energetic gradient within the protein network can still produce an effective directional flow of energy remains a topic of active research. nih.gov

Furthermore, the mechanisms of photoprotection in BChl b systems, particularly the dynamics of triplet-triplet energy transfer to carotenoids, require further elucidation. While it is known that carotenoids play a crucial role in quenching harmful triplet states of BChl b, the detailed pathways and efficiencies of these processes are still being mapped out. acs.org Sub-nanosecond time-resolved absorption spectroscopy is a powerful tool being used to probe these ultrafast events and reveal previously uncharacterized triplet-triplet energy transfer processes. researchgate.net

Key Unresolved Questions in Bacteriochlorophyll (B101401) B Energy Transduction:

| Research Question | Significance |

| What are the specific pigment-protein interactions responsible for the extreme red-shift of the BChl b absorption maximum? | Understanding this will allow for the rational design of artificial light-harvesting systems with tailored absorption properties. |

| How is the energy transfer pathway organized and regulated within the BChl b-protein complex to ensure near-perfect quantum efficiency? | This knowledge is crucial for developing highly efficient artificial photosynthetic devices. |

| What are the precise mechanisms and efficiencies of triplet-triplet energy transfer from BChl b to various carotenoid species? | Elucidating these photoprotective pathways is vital for designing robust and long-lasting solar energy conversion systems. |

| How does the dynamic reorganization of the protein network impact energy transport and photoprotection in BChl b systems? nih.gov | This will provide insights into the adaptability of natural photosynthetic systems to changing light conditions. |

Exploring Novel Bacteriochlorophyll B-Producing Organisms

The known diversity of naturally occurring BChl b-producing organisms is surprisingly limited, primarily confined to species within the genus Blastochloris and a few species of purple sulfur bacteria. oup.comnih.gov This has led researchers to explore two main avenues for expanding the repertoire of BChl b-producing systems: the discovery of new, uncultivated organisms and the genetic engineering of well-characterized model organisms.

Enrichment cultures using long-wavelength light filters have been employed to isolate new strains of BChl b-containing bacteria from various freshwater habitats. oup.com Phylogenetic analysis of these new isolates has suggested that the diversity within this group may be lower than that of bacteria producing other types of bacteriochlorophylls. oup.com However, the vast majority of microbial life remains uncultured, and metagenomic approaches hold the potential to uncover novel BChl b biosynthesis genes and organisms from a wide range of environments.

A significant breakthrough in this area has been the successful engineering of the purple non-sulfur bacterium Rhodobacter sphaeroides, which naturally produces Bacteriochlorophyll a (BChl a), to synthesize BChl b. researchgate.netfebscongress.org This was achieved by replacing the native chlorophyllide oxidoreductase-encoding genes with those from Blastochloris viridis, a known BChl b producer, and deleting the conventional C8-vinyl reductase. researchgate.net This work not only demonstrates the feasibility of genetically engineering BChl b production but also opens up possibilities for creating photosynthetic organisms with expanded light-harvesting capabilities. researchgate.net The ability to produce both BChl a and BChl b in a single organism could enable the engineering of a system where energy is funneled from higher-energy BChl a to lower-energy BChl b, mimicking the efficient energy transfer cascades found in nature. researchgate.net

Examples of Organisms in this compound Research:

| Organism | Status | Research Focus |

| Blastochloris viridis | Naturally Occurring | Model organism for studying BChl b biosynthesis and energy transfer. |

| Rhodobacter sphaeroides | Genetically Engineered | Engineered to produce BChl b, providing a platform for studying the effects of this pigment in a different protein environment. researchgate.netfebscongress.org |

| Uncultured Bacteria | Potential Sources | Metagenomic studies are being explored to identify novel BChl b-producing organisms from diverse environments. |

Advanced Computational Prediction and Rational Design of this compound Functionalities

Advanced computational methods are becoming increasingly indispensable in the study of BChl b, enabling researchers to predict its properties and rationally design novel functionalities. These in silico approaches provide insights that are often difficult or impossible to obtain through experimental methods alone.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are being used to investigate the molecular structure, electronic absorption spectra, and other spectroscopic properties of BChl b. nih.gov These calculations can help to interpret experimental data and provide a deeper understanding of how the molecular structure of BChl b gives rise to its unique light-harvesting capabilities. nih.gov For example, computational studies have been used to model the interaction of BChl b with various solvents and to understand the role of hydrogen bonding in influencing its spectral properties. nih.gov

Furthermore, computational chemistry is being employed to design novel BChl-inspired chromophores with tailored properties for applications in artificial photosynthesis. nih.gov By modifying the structure of the BChl b macrocycle, researchers can computationally screen for new pigments with enhanced light absorption, improved stability, or specific energy transfer characteristics. royalsocietypublishing.org These theoretical predictions can then guide the synthesis of these novel molecules for use in artificial light-harvesting devices. nih.gov

Rational design strategies, informed by computational modeling, are also being applied to engineer the protein environment that houses BChl b. By modifying the amino acid residues surrounding the pigment, it may be possible to fine-tune its spectral properties and energy transfer dynamics. nih.gov This approach, combining computational prediction with protein engineering, offers a powerful route to creating bespoke photosynthetic systems with optimized functionalities.

Computational Methods in this compound Research:

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic absorption spectra, and other spectroscopic properties. nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties and simulation of absorption spectra. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic interactions between BChl b and its protein environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations of the properties of BChl b within its complex protein scaffold. |

Q & A

Q. What structural features distinguish bacteriochlorophyll b from other chlorophylls, and how do these influence its spectral properties?

this compound (BChl b) differs from chlorophylls in its conjugated double-bond system and side-chain substitutions, which redshift its absorption maxima. Key structural distinctions include a C8-ethylidene group (vs. vinyl in Chl a) and a bacteriochlorin macrocycle with reduced pyrrole rings. These modifications shift its Qy absorption band to ~790 nm (near-infrared), enabling light harvesting in low-light environments. Methodologically, comparative structural analysis involves X-ray crystallography of pigment-protein complexes (e.g., light-harvesting complexes) and nuclear magnetic resonance (NMR) spectroscopy for side-chain characterization .

Q. How do experimental conditions (e.g., pH, solvent) affect the fluorescence properties of this compound?

Fluorescence intensity and spectral shifts in BChl b are pH-dependent due to protonation/deprotonation of ionizable groups (e.g., carboxyl moieties) and interactions with protein matrices. For example, in aqueous extracts of purple bacteria, lowering pH below 6.0 quenches fluorescence by disrupting pigment-protein binding. Methodological protocols involve adjusting pH buffers during extraction, monitoring fluorescence via time-resolved spectrometry, and correlating results with circular dichroism (CD) to assess structural stability .

Q. What spectroscopic techniques are most effective for characterizing this compound in vivo versus in vitro?

In vivo studies utilize low-temperature absorption spectroscopy (77 K) to resolve overlapping bands in photosynthetic membranes, while in vitro analyses employ resonance Raman spectroscopy to probe vibrational modes of isolated pigments. For energy transfer dynamics, transient absorption spectroscopy tracks exciton migration in femtosecond timescales. In vitro purification via reversed-phase HPLC ensures minimal aggregation artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and computational electronic absorption spectra of this compound?

Hybrid functionals like B3LYP yield accurate excitation energies for BChl b by balancing Hartree-Fock exchange and density functional correlation. For instance, B3LYP predicts Qy (1.80 eV), Qx (2.11 eV), and B bands (3.05–3.39 eV), aligning with experimental values (1.56–3.33 eV). Pure functionals (e.g., PBE) introduce spurious transitions between Q and B bands. Validation requires benchmarking against high-resolution spectra and adjusting for solvent effects using continuum solvation models .

Q. What methodological challenges arise when analyzing the evolutionary origin of this compound using sequence data from biosynthetic enzymes?

Invariant sites in homologous genes (e.g., bchG for BChl biosynthesis) bias phylogenetic trees, falsely suggesting bacteriochlorophyll predates chlorophyll. To mitigate this, codon-based substitution models (e.g., codon-ML) account for synonymous vs. non-synonymous mutations. Additionally, pruning invariant sites and testing tree robustness via bootstrapping (>100 replicates) improves hypothesis reliability. Contradictions between sequence data and biosynthetic pathways highlight the need for integrative approaches combining phylogenomics and comparative metabolomics .

Q. How can 2D electronic spectroscopy (2DES) elucidate coherent energy transfer mechanisms in this compound-containing complexes?

2DES resolves vibronic coherences in BChl b by correlating excitation and detection frequencies across ultrafast timescales. For example, in reaction centers of Rhodobacter sphaeroides, 2DES identifies 250 cm⁻¹ vibrational modes persisting for ~400 fs, indicative of exciton-phonon coupling. Methodologically, data analysis involves Fourier transforms of time-domain signals and comparison with resonant Raman spectra to assign specific vibrational modes .

Q. What strategies are employed to refine crystallographic models of this compound-protein complexes without prior knowledge of the amino acid sequence?